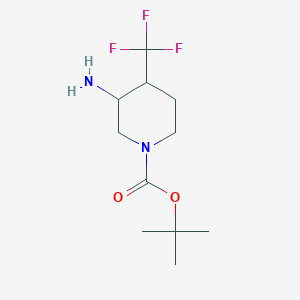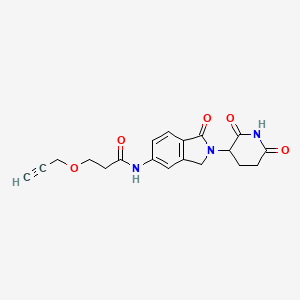
4-fluoro(2,2,3,3,4,5,5,6,6-(2)H)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro(2,2,3,3,4,5,5,6,6-(2)H)piperidine is a fluorinated derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The introduction of fluorine atoms into organic molecules often results in significant changes in their chemical and physical properties, making them valuable in various scientific and industrial applications. Fluorinated compounds are known for their enhanced stability, lipophilicity, and bioavailability, which are desirable traits in pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a fluorine source, such as sodium fluoride or potassium fluoride, reacts with a suitable piperidine precursor under basic conditions . The reaction conditions often include the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile to facilitate the substitution process.
Industrial Production Methods
Industrial production of fluorinated piperidines may involve continuous flow processes to ensure efficient and scalable synthesis. These methods often utilize automated reactors and precise control of reaction parameters to achieve high yields and purity. The use of fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) can also be employed in large-scale production .
化学反応の分析
Types of Reactions
4-fluoro(2,2,3,3,4,5,5,6,6-(2)H)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium fluoride or potassium fluoride in polar aprotic solvents like DMSO or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various fluorinated derivatives .
科学的研究の応用
4-fluoro(2,2,3,3,4,5,5,6,6-(2)H)piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors. Fluorinated compounds often exhibit enhanced binding affinity and selectivity.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in drug design and development.
作用機序
The mechanism of action of 4-fluoro(2,2,3,3,4,5,5,6,6-(2)H)piperidine depends on its specific application. In biological systems, fluorinated compounds often interact with molecular targets such as enzymes, receptors, and ion channels. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with target molecules . These interactions can modulate the activity of the target proteins and pathways involved.
類似化合物との比較
Similar Compounds
- 2-fluoropiperidine
- 3-fluoropiperidine
- 4-fluoropyridine
- 2,2,3,3,4,5,5,6,6-(2)H)piperidine
Uniqueness
4-fluoro(2,2,3,3,4,5,5,6,6-(2)H)piperidine is unique due to the specific positioning of the fluorine atom on the piperidine ring. This positioning can significantly influence its chemical reactivity and biological activity compared to other fluorinated piperidines and pyridines
特性
分子式 |
C5H10FN |
|---|---|
分子量 |
112.19 g/mol |
IUPAC名 |
2,2,3,3,4,5,5,6,6-nonadeuterio-4-fluoropiperidine |
InChI |
InChI=1S/C5H10FN/c6-5-1-3-7-4-2-5/h5,7H,1-4H2/i1D2,2D2,3D2,4D2,5D |
InChIキー |
QBLLOOKBLTTXHB-UHUJFCCWSA-N |
異性体SMILES |
[2H]C1(C(NC(C(C1([2H])F)([2H])[2H])([2H])[2H])([2H])[2H])[2H] |
正規SMILES |
C1CNCCC1F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![methyl 4-[4-(4-methoxycarbonylphenyl)-2,5-dipropoxyphenyl]benzoate](/img/structure/B14777553.png)



![benzyl N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-propan-2-ylcarbamate](/img/structure/B14777581.png)


